molecular formula C10H13NO3 B7794379 (2R,3R)-3-azaniumyl-2-hydroxy-3-(2-methylphenyl)propanoate

(2R,3R)-3-azaniumyl-2-hydroxy-3-(2-methylphenyl)propanoate

Cat. No.: B7794379
M. Wt: 195.21 g/mol
InChI Key: VFZRMUSJGAGTPL-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-azaniumyl-2-hydroxy-3-(2-methylphenyl)propanoate is a chiral amino acid derivative. This compound is characterized by the presence of an azaniumyl group, a hydroxy group, and a 2-methylphenyl group attached to a propanoate backbone. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-azaniumyl-2-hydroxy-3-(2-methylphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and glycine.

    Formation of Schiff Base: The 2-methylbenzaldehyde reacts with glycine to form a Schiff base under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol.

    Esterification: The amino alcohol undergoes esterification with a suitable carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-azaniumyl-2-hydroxy-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The azaniumyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2R,3R)-3-azaniumyl-2-hydroxy-3-(2-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-azaniumyl-2-hydroxy-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-azaniumyl-2-hydroxy-3-phenylpropanoate: Lacks the 2-methyl group, leading to different steric and electronic properties.

    (2R,3R)-3-azaniumyl-2-hydroxy-3-(4-methylphenyl)propanoate: The methyl group is positioned differently, affecting its reactivity and interactions.

Uniqueness

(2R,3R)-3-azaniumyl-2-hydroxy-3-(2-methylphenyl)propanoate is unique due to the presence of the 2-methylphenyl group, which influences its steric and electronic properties, making it distinct in terms of reactivity and biological activity.

Properties

IUPAC Name

(2R,3R)-3-azaniumyl-2-hydroxy-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRMUSJGAGTPL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C(=O)[O-])O)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H]([C@H](C(=O)[O-])O)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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